Phosphoramidothioic acid, N-methyl-, O-isopropyl ester
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Overview
Description
Phosphoramidothioic acid, N-methyl-, O-isopropyl ester is an organophosphorus compound with significant applications in various fields. This compound is known for its unique chemical properties and its role in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoramidothioic acid, N-methyl-, O-isopropyl ester can be synthesized through the esterification reaction between phosphoramidothioic acid and isopropyl alcohol. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of advanced catalysts and controlled environments ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphoramidothioic acid, N-methyl-, O-isopropyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidothioic acid derivatives, while substitution reactions can produce a variety of substituted phosphoramidothioic esters .
Scientific Research Applications
Phosphoramidothioic acid, N-methyl-, O-isopropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It plays a role in biochemical studies involving enzyme inhibition and protein modification.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of phosphoramidothioic acid, N-methyl-, O-isopropyl ester involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its mechanism of action include the inhibition of acetylcholinesterase, which is crucial for nerve function .
Comparison with Similar Compounds
Phosphoramidothioic acid, N-methyl-, O-isopropyl ester can be compared with other similar compounds, such as:
Methamidophos: Another organophosphorus compound with similar applications but different chemical properties.
Acephate: Known for its use as an insecticide, it has a different molecular structure and mechanism of action.
Dimethoate: Used as a pesticide, it has distinct chemical properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure, reactivity, and applications.
Properties
CAS No. |
35944-84-4 |
---|---|
Molecular Formula |
C4H12NO2PS |
Molecular Weight |
169.19 g/mol |
IUPAC Name |
N-[hydroxy(propan-2-yloxy)phosphinothioyl]methanamine |
InChI |
InChI=1S/C4H12NO2PS/c1-4(2)7-8(6,9)5-3/h4H,1-3H3,(H2,5,6,9) |
InChI Key |
GOJZIJSNLBSSCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=S)(NC)O |
Origin of Product |
United States |
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